![molecular formula C7H15ClO4S2 B2654505 3-(tert-Butylsulfonyl)propane-1-sulfonyl chloride CAS No. 1823320-70-2](/img/structure/B2654505.png)
3-(tert-Butylsulfonyl)propane-1-sulfonyl chloride
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Overview
Description
Scientific Research Applications
Nucleophilic Sulfoalkylation Reagents
3-(tert-Butylsulfonyl)propane-1-sulfonyl chloride has applications in the preparation of nucleophilic sulfoalkylation reagents. These reagents are developed as alternatives to electrophilic sulfoalkylation reagents like 1,3-propanesultone, which are commonly used for enhancing the hydrophilicity of polymers and proteins (Adamczyk et al., 2001).
Multi-Coupling Reagent
The compound demonstrates utility as a multi-coupling reagent in chemical synthesis. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to produce unsaturated sulfones, which are then used to yield functionally diverse sulfones (Auvray et al., 1985).
Synthesis of Hydroxyalkanesulfonyl Chlorides
It is involved in the synthesis of hydroxyalkanesulfonyl chlorides, which have applications in various chemical reactions and transformations (King & Rathore, 1987).
Precursor to tert-Butyl Cations
This compound is also recognized as a precursor to tert-butyl cations, an important intermediary in many organic reactions (Quintero & Meza-León, 2005).
Intermediate for Asymmetric Synthesis of Amines
The compound is used in the preparation of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines, a process critical in the pharmaceutical industry (Ellman et al., 2002).
Catalyst in Organic Synthesis
Its derivatives, such as N-tert-butanesulfinyl imine derivatives, provide a new family of ligands for asymmetric catalysis, crucial in the synthesis of various organic compounds (Evans et al., 2004).
Fuel Desulfurization
It finds application in the field of fuel desulfurization, as part of a process to remove sulfur compounds from fuels, thereby reducing pollution (Kędra-Królik et al., 2011).
Textile Industry
In the textile industry, derivatives of this compound, like propane sultone, are used for chemical modification of cotton, enhancing its properties (Ward et al., 1972).
Safety and Hazards
properties
IUPAC Name |
3-tert-butylsulfonylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQTVMKLVDGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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